![molecular formula C9H12F2O2S B13478556 9,9-Difluoro-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B13478556.png)
9,9-Difluoro-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,9-Difluoro-3-thiabicyclo[331]nonane-7-carboxylic acid is a chemical compound characterized by its unique bicyclic structure, which includes a sulfur atom and two fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Difluoro-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid typically involves the introduction of fluorine atoms into a bicyclic thiol structure. One common method involves the reaction of a bicyclic thiol precursor with a fluorinating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process may also involve purification steps such as crystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
9,9-Difluoro-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the fluorine atoms or to modify the carboxylic acid group.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atoms.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified bicyclic structures with altered functional groups.
Substitution: Compounds with new functional groups replacing the fluorine atoms.
Wissenschaftliche Forschungsanwendungen
9,9-Difluoro-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 9,9-Difluoro-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms and the sulfur atom in the compound can form strong interactions with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context in which the compound is used, such as in biological systems or industrial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid: Similar structure but with an oxygen atom instead of sulfur.
9,9-Difluoro-3-azabicyclo[3.3.1]nonane-7-carboxylic acid: Contains a nitrogen atom instead of sulfur.
9-oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid: Similar structure with an oxo group.
Uniqueness
The presence of the sulfur atom in 9,9-Difluoro-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid imparts unique chemical properties, such as its ability to undergo specific oxidation and substitution reactions. This makes it distinct from its oxygen and nitrogen analogs, which may have different reactivity and applications.
Eigenschaften
Molekularformel |
C9H12F2O2S |
|---|---|
Molekulargewicht |
222.25 g/mol |
IUPAC-Name |
9,9-difluoro-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid |
InChI |
InChI=1S/C9H12F2O2S/c10-9(11)6-1-5(8(12)13)2-7(9)4-14-3-6/h5-7H,1-4H2,(H,12,13) |
InChI-Schlüssel |
YEGYYHXAOXUIBA-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC2CSCC1C2(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


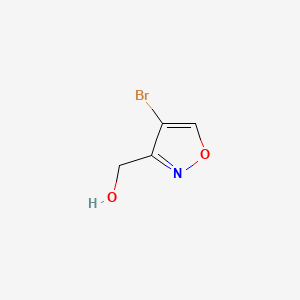

![methyl 2-oxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13478484.png)
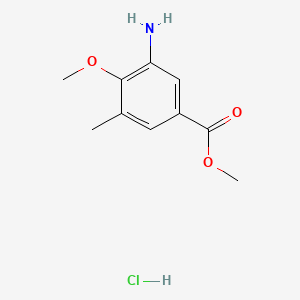
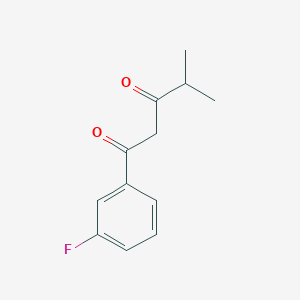
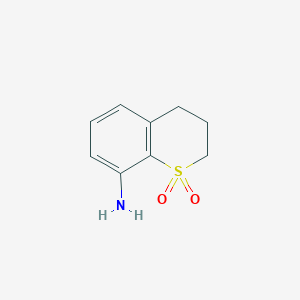
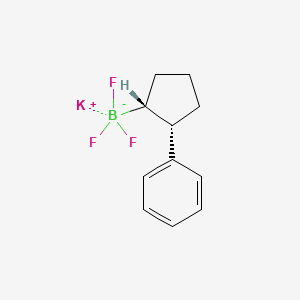
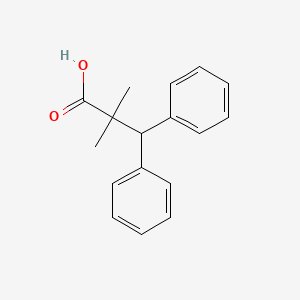
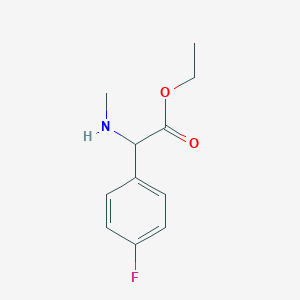
![5-[(4-Amino-1-methyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13478506.png)
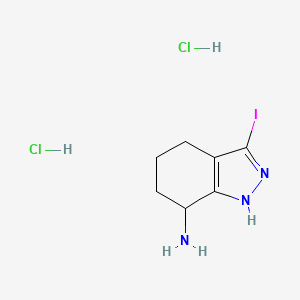
![7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid](/img/structure/B13478523.png)
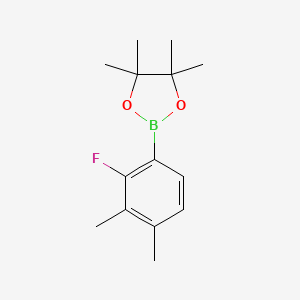
![N-({7-azabicyclo[2.2.1]heptan-2-yl}methyl)-2-cyclopropylacetamide](/img/structure/B13478557.png)
